molecular formula C25H31N3O B11341491 1-butyl-4-{1-[4-(propan-2-yl)benzyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

1-butyl-4-{1-[4-(propan-2-yl)benzyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

Cat. No.: B11341491
M. Wt: 389.5 g/mol
InChI Key: CRZXCQRTCPBIEB-UHFFFAOYSA-N
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Description

1-BUTYL-4-(1-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound, in particular, features a pyrrolidin-2-one moiety, which is a common structural motif in many pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-BUTYL-4-(1-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Core: This can be achieved by the cyclization of an appropriate o-phenylenediamine with a carboxylic acid derivative.

    Introduction of the Pyrrolidin-2-one Moiety: This step involves the reaction of the benzodiazole intermediate with a suitable pyrrolidin-2-one derivative under basic conditions.

    Butylation: The final step involves the alkylation of the nitrogen atom in the pyrrolidin-2-one ring with a butyl halide.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions: 1-BUTYL-4-(1-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the benzodiazole ring or the pyrrolidin-2-one moiety.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halides, sulfonates, and organometallic compounds can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

1-BUTYL-4-(1-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancers.

    Biological Research: It is used as a tool compound to study the biological pathways and molecular targets involved in its mechanism of action.

    Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-BUTYL-4-(1-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

  • 1-BUTYL-4-(1-{[4-(METHYL)PHENYL]METHYL}-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE
  • 1-BUTYL-4-(1-{[4-(ETHYL)PHENYL]METHYL}-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE

Uniqueness: 1-BUTYL-4-(1-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE is unique due to the presence of the propan-2-yl group, which may confer distinct pharmacological properties compared to its analogs. This structural variation can influence the compound’s binding affinity, selectivity, and overall biological activity.

Properties

Molecular Formula

C25H31N3O

Molecular Weight

389.5 g/mol

IUPAC Name

1-butyl-4-[1-[(4-propan-2-ylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C25H31N3O/c1-4-5-14-27-17-21(15-24(27)29)25-26-22-8-6-7-9-23(22)28(25)16-19-10-12-20(13-11-19)18(2)3/h6-13,18,21H,4-5,14-17H2,1-3H3

InChI Key

CRZXCQRTCPBIEB-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)C(C)C

Origin of Product

United States

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